2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide
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Overview
Description
2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide is a complex organic compound that features both imidazole and pyrrole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide typically involves multi-step organic reactions. One common approach is the condensation of 3-(1H-imidazol-1-yl)propylamine with a suitable pyrrole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, particularly at the imidazole and pyrrole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The compound may also interact with cellular receptors, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 1-(3-aminopropyl)imidazole share structural similarities and exhibit comparable biological activities.
Pyrrole Derivatives: Compounds such as 2,5-dimethylpyrrole are structurally related and used in similar applications.
Uniqueness
What sets 2-amino-1-[3-(1H-imidazol-1-yl)propyl]-4,5-dimethyl-1H-pyrrol-3-yl cyanide apart is its combined imidazole and pyrrole moieties, which confer unique chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
2-amino-1-(3-imidazol-1-ylpropyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5/c1-10-11(2)18(13(15)12(10)8-14)6-3-5-17-7-4-16-9-17/h4,7,9H,3,5-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYQRTKHSDSNRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)CCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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